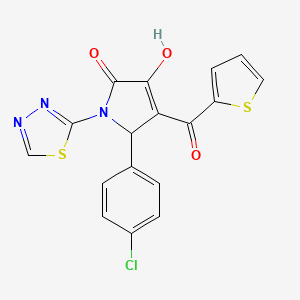

![molecular formula C23H34N4O B5023717 2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5023717.png)

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring

作用机制

Target of Action

Similar compounds, such as 2,4-dimethyl-6-tert-butylphenol, are known to act as antioxidants .

Mode of Action

As an antioxidant, this compound likely interacts with reactive oxygen species (ROS) within cells, neutralizing them and preventing them from causing cellular damage . It may also act as an ultraviolet stabilizer, absorbing UV radiation and preventing it from damaging cellular structures .

Biochemical Pathways

As an antioxidant, it would be involved in the body’s oxidative stress response, helping to maintain the balance of ros and prevent oxidative damage .

Pharmacokinetics

Similar compounds are known to be lipophilic, suggesting that they would be well-absorbed and distributed throughout the body’s tissues .

Result of Action

The molecular and cellular effects of this compound’s action would likely include the reduction of oxidative stress and the prevention of cellular damage caused by ROS . It may also help to protect cells from damage caused by UV radiation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For example, its antioxidant activity could be more pronounced in environments with high levels of ROS .

: Wikipedia - 2,4-Dimethyl-6-tert-butylphenol : Wikipedia - 2,4-二甲基-6-叔丁基苯酚

未来方向

生化分析

Biochemical Properties

2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit lipid peroxidation, which is a process that can lead to cell damage . The compound’s phenolic structure allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative stress. Additionally, 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes, such as those involved in lipid peroxidation . This inhibition prevents the formation of harmful lipid peroxides, protecting cells from oxidative damage. Additionally, the compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation of genes involved in antioxidant defense and the downregulation of pro-oxidant genes, thereby maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

The temporal effects of 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes. Excessive exposure may also result in cytotoxic effects, highlighting the importance of optimizing dosage and exposure duration in experimental settings.

Dosage Effects in Animal Models

In animal models, the effects of 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol vary with different dosages. At low to moderate doses, the compound has been shown to exert protective effects against oxidative stress and improve overall cellular function . At high doses, it can induce toxic effects, such as liver damage and oxidative stress, due to the accumulation of the compound and its metabolites. These findings underscore the need for careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is involved in several metabolic pathways, primarily those related to antioxidant defense and lipid metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, it can influence lipid metabolism by inhibiting enzymes involved in lipid peroxidation, thereby reducing the formation of lipid peroxides and maintaining cellular membrane integrity.

Transport and Distribution

The transport and distribution of 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution pattern of the compound can influence its activity and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is critical for its activity and function. The compound has been found to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its effects on various cellular processes . In the cytoplasm, it can interact with enzymes and proteins involved in antioxidant defense and metabolism. In the mitochondria, it can protect against oxidative damage by enhancing the activity of mitochondrial antioxidant enzymes. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

化学反应分析

Types of Reactions

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic derivatives.

科学研究应用

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications, including:

相似化合物的比较

Similar Compounds

2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.

2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as an antioxidant in food and cosmetic products.

2,4-Dimethyl-6-tert-butylphenol: Utilized in proteomics research and known for its unique chemical properties.

Uniqueness

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol stands out due to the presence of the pyrimidinylpiperazine moiety, which imparts additional biological activities and potential therapeutic applications. This structural feature differentiates it from other similar compounds and enhances its versatility in various research and industrial applications.

属性

IUPAC Name |

2,4-ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O/c1-22(2,3)18-14-17(20(28)19(15-18)23(4,5)6)16-26-10-12-27(13-11-26)21-24-8-7-9-25-21/h7-9,14-15,28H,10-13,16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXTVCDPQAJTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

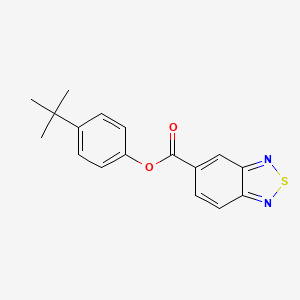

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023649.png)

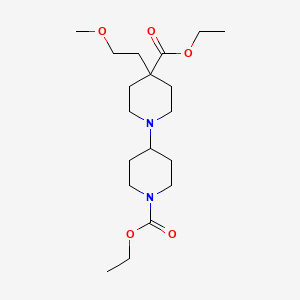

![ETHYL 2-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B5023664.png)

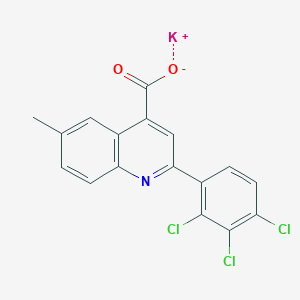

![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene](/img/structure/B5023670.png)

![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)

![2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B5023682.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B5023687.png)

![methyl (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B5023697.png)

![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023725.png)

![3,5-diacetamido-N-[3-[(3,5-diacetamidobenzoyl)amino]phenyl]benzamide](/img/structure/B5023731.png)

![2-methoxy-4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B5023745.png)